molecular formula C28H43Cl2N5O5S B2725230 (S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride) CAS No. 2376990-26-8

(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride)

Cat. No. B2725230
CAS RN: 2376990-26-8
M. Wt: 632.64
InChI Key: LDWASNPVOMODPJ-OTCWRJAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride) is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning it has two different enantiomers, which are two molecules that are mirror images of each other. The compound has been studied for its potential therapeutic effects, particularly for its ability to modulate the activity of various receptors in the body.

Scientific Research Applications

Plastic Components and Receptor Activation

A study by Krüger et al. (2008) investigated the effects of various phenols and plasticizers on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR), highlighting the impact of these compounds on human health through receptor activation. This research underscores the significance of understanding chemical interactions with biological receptors, which could be related to the study of specific compounds like "(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride)" in a toxicological context (Krüger, Long, & Bonefeld‐Jørgensen, 2008).

Organic Solar Cells and Hole Transport Layers

Research by Qiu et al. (2014) on ammonium heptamolybdate films as efficient hole transport layers in organic solar cells illustrates the potential of certain chemical compounds in improving renewable energy technologies. This study may provide a framework for exploring how the electronic properties of "(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride)" could be harnessed in similar applications (Qiu et al., 2014).

Antioxidant Activity in Actinidia Fruit

Latocha et al. (2010) focused on the antioxidant activity and chemical differences in fruit of different Actinidia species, highlighting the health benefits of phenolic compounds. This research may provide insights into the antioxidant potential of "(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride)" and its implications for dietary supplements or pharmaceuticals (Latocha, Krupa, Wołosiak, Worobiej, & Wilczak, 2010).

Soil Organic Matter and Phenol Adsorption

Ololade et al. (2018) studied the in-situ modification of soil organic matter for the adsorption and desorption of phenol and its derivatives, relevant for environmental remediation efforts. This research could inform studies on the environmental behavior and cleanup applications of compounds similar to "(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride)" (Ololade et al., 2018).

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N5O5S.2ClH/c1-17-24(39-16-31-17)19-8-9-20(23(12-19)38-11-7-6-10-29)14-30-26(36)22-13-21(35)15-33(22)27(37)25(28(3,4)5)32-18(2)34;;/h8-9,12,16,21-22,25,35H,6-7,10-11,13-15,29H2,1-5H3,(H,30,36)(H,32,34);2*1H/t21-,22+,25-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWASNPVOMODPJ-OTCWRJAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)OCCCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43Cl2N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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